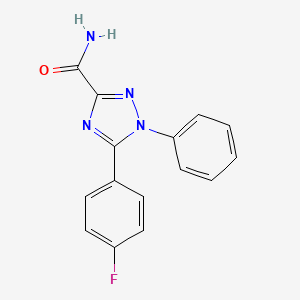![molecular formula C18H19NO4S B14146901 4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate CAS No. 89298-30-6](/img/structure/B14146901.png)
4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate is an organic compound that features both aromatic and aliphatic functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate typically involves a multi-step process. One common method includes the following steps:
Formation of the Propane-1-sulfonyl Group: This step involves the sulfonylation of propane using a sulfonyl chloride reagent under basic conditions.
Amination: The sulfonylated propane is then reacted with aniline to form the sulfonylamino derivative.
Ethenylation: The final step involves the esterification of the sulfonylamino derivative with 4-ethenylbenzoic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate can undergo various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The sulfonylamino group can be a site for nucleophilic attack, leading to substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the ethenyl and sulfonyl groups.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens (e.g., chlorine, bromine) under acidic conditions.
Nucleophilic Substitution: Strong nucleophiles like hydroxide ions or amines under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nitration can yield nitro derivatives, while halogenation can produce halogenated aromatic compounds.
Aplicaciones Científicas De Investigación
4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of 4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(Propylsulfonyl)phenyl]boronic acid
- 4-[(Propane-1-sulfonyl)phenyl]boronic acid
- N-{4-[(4-bromophenyl)sulfonyl]phenyl} compounds
Uniqueness
4-[(Propane-1-sulfonyl)amino]phenyl 4-ethenylbenzoate is unique due to its combination of sulfonylamino and ethenylbenzoate groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
89298-30-6 |
|---|---|
Fórmula molecular |
C18H19NO4S |
Peso molecular |
345.4 g/mol |
Nombre IUPAC |
[4-(propylsulfonylamino)phenyl] 4-ethenylbenzoate |
InChI |
InChI=1S/C18H19NO4S/c1-3-13-24(21,22)19-16-9-11-17(12-10-16)23-18(20)15-7-5-14(4-2)6-8-15/h4-12,19H,2-3,13H2,1H3 |
Clave InChI |
NYMXGYQZISOAHH-UHFFFAOYSA-N |
SMILES canónico |
CCCS(=O)(=O)NC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4'-Chloro-2-methyl[1,1'-biphenyl]-3-amine](/img/structure/B14146818.png)
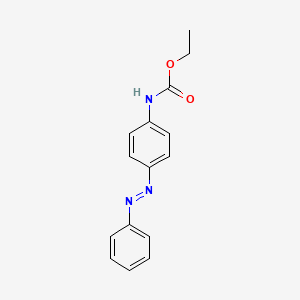
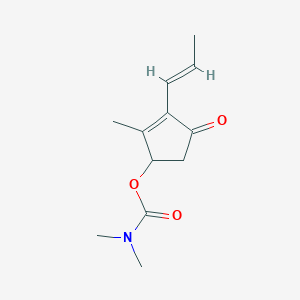
![Ethyl 2-{[(methylthio)carbothioyl]amino}acetate](/img/structure/B14146826.png)
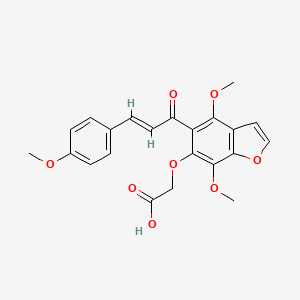
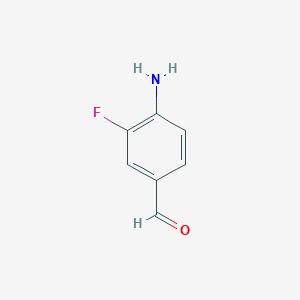
![1-[3-(Pyrrolidin-1-yl)butyl]-1H-indazol-3-amine](/img/structure/B14146834.png)
![N~2~-(3-methylphenyl)-N~2~-(phenylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B14146843.png)

![2-({5-[(4-methylphenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(5-methyl-1,3-thiazol-2-yl)acetamide](/img/structure/B14146854.png)
![N''-{4-[2-(Propylamino)-1H-imidazol-5-yl]-1,3-thiazol-2-yl}guanidine](/img/structure/B14146873.png)


